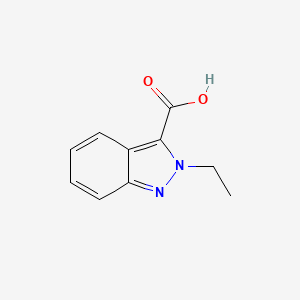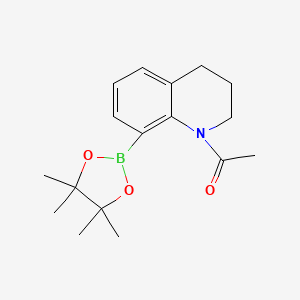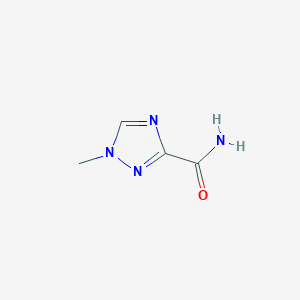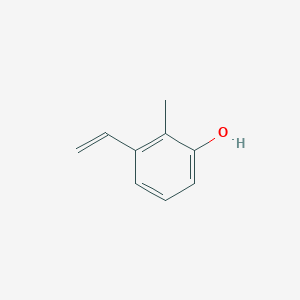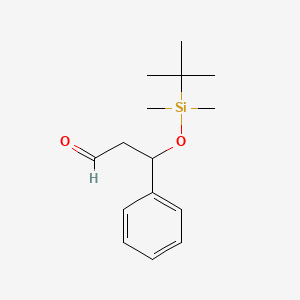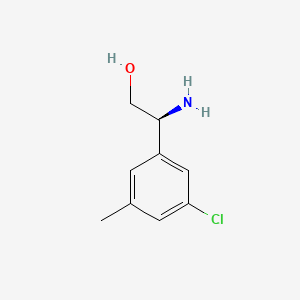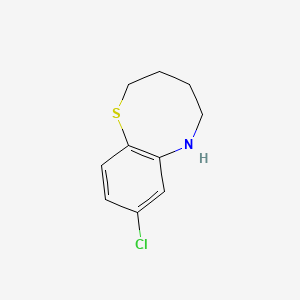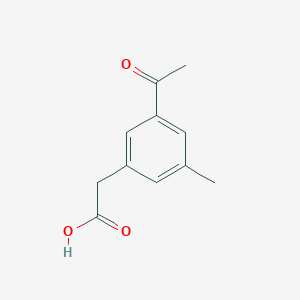
(3-Acetyl-5-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetyl-5-methylphenyl)acetic acid is an organic compound with a molecular formula of C11H12O3 This compound is characterized by the presence of an acetyl group and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-methylphenyl)acetic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 3-methylphenylacetic acid as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of 2-(3-Acetyl-5-methylphenyl)acetic acid may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Acetyl-5-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(3-Carboxy-5-methylphenyl)acetic acid
Reduction: 2-(3-Hydroxy-5-methylphenyl)acetic acid
Substitution: 2-(3-Bromo-5-methylphenyl)acetic acid
Applications De Recherche Scientifique
2-(3-Acetyl-5-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Acetyl-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The phenylacetic acid moiety can interact with receptors and enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A simpler analog without the acetyl and methyl groups.
2-(3,5-Dimethylphenyl)acetic acid: Contains two methyl groups on the phenyl ring.
2-(3-Acetylphenyl)acetic acid: Lacks the methyl group on the phenyl ring.
Uniqueness
2-(3-Acetyl-5-methylphenyl)acetic acid is unique due to the presence of both an acetyl and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(3-acetyl-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-9(6-11(13)14)5-10(4-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14) |
Clé InChI |
LOWGLMWUEKPHSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



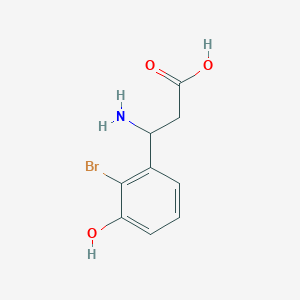
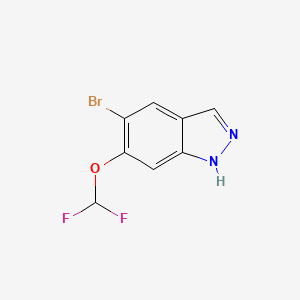
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B12966695.png)
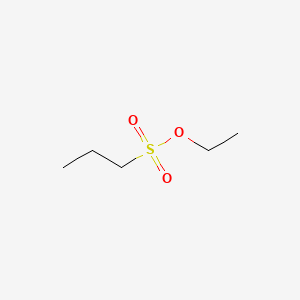
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
